2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to "2-(4-fluorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide" has primarily focused on their synthesis and the exploration of their chemical properties. For instance, the study on the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates demonstrates the versatility of these compounds in forming a variety of derivatives, highlighting the chemical reactivity and potential utility of similar structures in creating pharmacologically active agents (Harb et al., 1989).
Anticancer Activity
Significant research has been conducted on the antiproliferative properties of pyridine linked thiazole derivatives, suggesting potential applications in cancer therapy. For example, certain pyridine-thiazole compounds have shown promising anticancer activity against breast and liver cancer cell lines, indicating the therapeutic potential of structurally related compounds in oncology (Alqahtani & Bayazeed, 2020).
Antioxidant and Coordination Complexes
The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, underscoring the potential for similar compounds to serve as antioxidants or in materials science for the design of new coordination complexes (Chkirate et al., 2019).
Anti-Lung Cancer Activity
Research into fluoro-substituted compounds has uncovered their potential in treating lung cancer. Studies on derivatives like 6-Fluorobenzo[b]pyran-4-one and its reactions to yield compounds with anticancer activity provide a basis for investigating the efficacy of related fluoro-substituted acetamides in oncology (Hammam et al., 2005).
Future Directions
The future directions for the study of this compound could include further exploration of its potential as a c-Met kinase inhibitor, as well as investigation of its other biological activities . Additionally, further studies could be conducted to elucidate its synthesis process, molecular structure, chemical reactions, physical and chemical properties, and safety profile.
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as the c-met kinase . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Mode of Action
This can result in changes in the activity of the substrate proteins of the kinase, leading to alterations in the cellular processes they are involved in .
Biochemical Pathways
This could have downstream effects on a variety of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit dose- and time-dependent pharmacokinetics . The bioavailability of such compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological membranes.
Result of Action
This could potentially result in effects such as inhibition of cell growth or induction of apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other interacting molecules in the cellular environment. The compound’s interaction with its target can also be influenced by the conformational flexibility of both the compound and its target, which can be affected by these environmental factors .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-16-1-3-17(4-2-16)25-13-18(24)21-9-10-23-12-15(11-22-23)14-5-7-20-8-6-14/h1-8,11-12H,9-10,13H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEXOHINZDQYDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.